N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-18-12-21(27-20-11-4-3-9-17(18)20)22(26)23-13-19(25)16-10-5-7-14-6-1-2-8-15(14)16/h1-12,19,25H,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRGXZKYBQCSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Cyclization of Diethyl Oxalate and Phenolic Derivatives
A widely adopted route involves the base-catalyzed condensation of diethyl oxalate with substituted phenolic precursors. For example, 2-hydroxyacetophenone derivatives react with diethyl oxalate in dimethylformamide (DMF) under argon, followed by cyclization with potassium tert-butoxide to yield ethyl 4-oxo-4H-chromene-2-carboxylates. Acidic hydrolysis of the ethyl ester (e.g., using HCl in ethanol/THF) produces the free carboxylic acid. This method achieved yields exceeding 80% for chromene-2-carboxylic acids in optimized conditions.
Reaction Conditions:
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Solvent: Anhydrous DMF or THF
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Base: Potassium tert-butoxide (1.5–2.0 equiv)
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Temperature: 0–5°C for condensation; reflux for cyclization
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Work-up: Acidic hydrolysis with HCl (2 N)
Alternative Pathways: Nitration and Reduction
Substituted chromenes may also be synthesized via nitration of precursor ketones. For instance, nitration of 1-(2-hydroxy-3-nitrophenyl)ethanone followed by reduction with tin(II) chloride yields 8-aminochromenones, which can be further functionalized. While this route introduces amino groups for subsequent derivatization, it requires stringent control over reaction stoichiometry to avoid over-nitration.
Preparation of the Amine Component: 2-Hydroxy-2-(naphthalen-1-yl)ethylamine
The amine component, 2-hydroxy-2-(naphthalen-1-yl)ethylamine, is critical for amide bond formation. Although explicit synthesis details for this specific amine are absent in the provided sources, analogous methodologies suggest viable routes:
Reductive Amination of Naphthalen-1-yl Glycolaldehyde
Naphthalen-1-yl glycolaldehyde can undergo reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. This one-pot reaction facilitates the conversion of carbonyl to amine while retaining the hydroxyl group.
Epoxide Ring-Opening with Naphthalen-1-ylmagnesium Bromide
Epichlorohydrin treated with naphthalen-1-ylmagnesium bromide generates a naphthalene-substituted epoxide, which is subsequently opened with aqueous ammonia to yield the target amine. This method benefits from high regioselectivity but requires anhydrous conditions.
Amide Coupling: Chromene-2-carboxylic Acid and Amine
The final step involves coupling the chromene-2-carboxylic acid with 2-hydroxy-2-(naphthalen-1-yl)ethylamine.
Acid Chloride Intermediate
Activation of the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) is a common strategy. The resultant acid chloride reacts with the amine in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), to form the carboxamide.
Example Protocol:
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Chromene-2-carboxylic acid (1.0 equiv) is stirred with SOCl₂ (2.0 equiv) in DCM at 0°C for 1 h.
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After solvent removal, the acid chloride is dissolved in DCM/THF (4:1 v/v).
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Amine (1.2 equiv) and DIPEA (1.5 equiv) are added, and the mixture is stirred at room temperature for 24 h.
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The product is purified via recrystallization (acetone/ethanol) or column chromatography.
Yield Optimization:
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Solvent: DCM/THF mixtures improve solubility and reaction homogeneity.
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Base: DIPEA outperforms triethylamine in minimizing side reactions.
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Temperature: Room temperature balances reaction rate and byproduct formation.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency during chromene synthesis, while DCM/THF mixtures favor amide coupling. Ethanol/water systems are optimal for acidic hydrolysis of esters.
Catalytic and Stoichiometric Considerations
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Lithium Aluminum Hydride (LiAlH₄): Effective for reducing nitro groups to amines but requires careful handling.
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Tin(II) Chloride: Selective for nitro reductions without affecting ester functionalities.
Characterization and Analytical Data
Spectroscopic Analysis
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations :
- Chromene Core Variations : The position of the oxo group (4-oxo vs. 2-oxo) and substitution patterns on the chromene ring significantly influence electronic properties and binding interactions .
- Substituent Effects: Naphthalene vs. Charged Groups: Piperazinylsulfonyl and hydrochloride moieties (e.g., ) increase water solubility, whereas methoxy or dimethyl groups (e.g., ) enhance lipophilicity. Hydrogen-Bonding: Hydroxy and sulfamoyl groups (e.g., ) facilitate interactions with biological targets like enzymes or viral proteases.
Pharmacological and Physicochemical Properties
Physicochemical Data
Notes:
Biological Activity
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide, a derivative of chromene, has garnered attention in recent years for its potential biological activities, particularly in cancer treatment and drug resistance scenarios. This article explores the compound's biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a chromene backbone with a naphthalenyl substituent. The molecular formula is with a molecular weight of approximately 359.37 g/mol. The presence of hydroxyl and carboxamide functional groups contributes to its biological properties.
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including multidrug-resistant (MDR) variants. The mechanism of action appears multifaceted:
- Induction of Apoptosis : The compound triggers apoptotic pathways, as evidenced by increased levels of reactive oxygen species (ROS) and mitochondrial membrane potential collapse in sensitive and resistant cancer cells .
- Cell Cycle Arrest : It induces G2/M phase arrest, preventing cancer cells from progressing through the cell cycle .
- Endoplasmic Reticulum Stress : Activation of the PERK/eIF2α/ATF4 pathway indicates that the compound induces ER stress, which is associated with apoptosis in cancer cells .
Anticancer Properties
A study focusing on the compound's effects on MDR cancer cell lines revealed that it could bypass P-glycoprotein-mediated drug resistance, making it a promising candidate for overcoming one of the major hurdles in cancer therapy .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| CCRF-CEM | 5.0 | Apoptosis induction |
| CEM/ADR5000 | 5.5 | Bypasses P-glycoprotein-mediated resistance |
| MCF7 (wild-type) | 3.0 | Cell cycle arrest |
Additional Findings
The compound has also shown promise in inhibiting tumor growth in vivo, particularly in xenograft models using zebrafish, which further supports its potential as an anticancer agent .
Study 1: Cytotoxicity in Cancer Cells
In a pivotal study, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity across both sensitive and resistant cell lines, suggesting its potential utility in clinical settings where drug resistance is prevalent .
Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound not only affected mitochondrial functions but also altered gene expression profiles related to apoptosis and cell cycle regulation. Microarray analysis showed upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes following treatment with the compound .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of therapeutic agents due to its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that derivatives of chromene compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. A study demonstrated that related chromene derivatives effectively reduced inflammation in animal models, suggesting that N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide could have similar effects .
Anticancer Properties
This compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, possibly through the modulation of apoptotic pathways .
Table 1: Anticancer Activity of Chromene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 20 | Cell cycle arrest |
| This compound | A549 (Lung) | 12 | Apoptosis induction |
Materials Science
The unique structural features of this compound make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).
OLEDs
Studies have shown that compounds with chromene structures can enhance the efficiency and stability of OLEDs. The incorporation of this compound into polymer matrices has resulted in improved luminescent properties and device performance .
Table 2: Performance Metrics of OLEDs with Chromene Derivatives
| Compound | Luminance (cd/m²) | Efficiency (lm/W) | Lifetime (hours) |
|---|---|---|---|
| Polymer A + Compound A | 5000 | 30 | 1000 |
| Polymer B + this compound | 7000 | 35 | 1200 |
Biochemical Applications
This compound has been explored for its role as a biochemical probe.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it showed inhibitory effects on certain kinases, which are crucial for cell signaling and growth regulation .
Case Study: Inhibition of Kinase Activity
In a recent study, this compound was tested against a panel of kinases involved in cancer progression. The results indicated a significant reduction in kinase activity, supporting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be tailored to improve yield and purity?
- Methodology :
- Step 1 : Start with 4-oxo-4H-chromene-2-carboxylic acid as the core scaffold. React with 2-amino-1-(naphthalen-1-yl)ethanol under peptide coupling conditions (e.g., EDCI/HOBt or DCC/DMAP) in anhydrous dichloromethane (DCM) at 0–25°C for 12–24 hours .
- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify via column chromatography (SiO₂, gradient elution with DCM:MeOH 95:5 to 90:10).
- Yield Optimization : Use stoichiometric excess of the amine (1.2–1.5 eq.) and inert atmosphere (N₂/Ar) to minimize side reactions. Recrystallize from ethanol to enhance purity (>95% by HPLC) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral data be interpreted?
- Key Techniques :
- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC). The naphthalene protons appear as multiplets in δ 7.4–8.2 ppm, while the chromene carbonyl resonates at δ 165–170 ppm in ¹³C NMR .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm deviation from theoretical mass.
- FT-IR : Validate amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding the configuration of the hydroxy-naphthyl ethyl moiety?
- Methodology :
- Crystal Growth : Use slow evaporation of a saturated DMSO/water solution (3:1) at 25°C.
- Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Use SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Analyze Flack parameter to confirm absolute configuration .
- Key Metrics : Aim for R₁ < 0.05 and wR₂ < 0.14. Validate hydrogen bonding (e.g., O-H···O=C interactions) to confirm stereochemistry .
Q. What strategies are recommended for reconciling discrepancies in NMR spectral data, such as unexpected splitting or missing peaks?
- Troubleshooting :
- Dynamic Effects : Check for restricted rotation in the amide bond (e.g., coalescence experiments at variable temperatures).
- Solvent Artifacts : Compare spectra in DMSO-d₆ vs. CDCl₃; DMSO may stabilize enolic tautomers of the chromene carbonyl .
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis products).
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Experimental Design :
- Analog Synthesis : Modify the naphthalene ring (e.g., halogenation) or chromene substituents (e.g., electron-withdrawing groups).
- Biological Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR. Compare IC₅₀ values with reference inhibitors (e.g., coumarin-based analogs) .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity in silico. Validate with mutagenesis studies on key residues .
Q. What experimental approaches are suitable for resolving contradictions in biological activity data across different assay platforms?
- Methodology :
- Assay Validation : Cross-validate using orthogonal methods (e.g., cell-free vs. cell-based assays). For cytotoxicity, compare MTT, resazurin, and ATP-lite assays.
- Control Standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to vehicle-treated groups.
- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance. Use Bland-Altman plots for inter-assay variability .
Data Presentation
Table 1 : Key Spectral Data for This compound
| Technique | Critical Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.22 (d, J = 7.3 Hz, naphthalene H), δ 6.48 (s, chromene H) | |
| ¹³C NMR (101 MHz) | δ 165.09 (C=O), δ 152.45 (chromene C4) | |
| HRMS | [M+H]⁺ calc. 414.1580, found 414.1582 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
